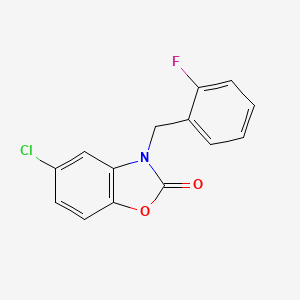

1-(2,4-二甲苯基)-4-羟基-1H-吡唑-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

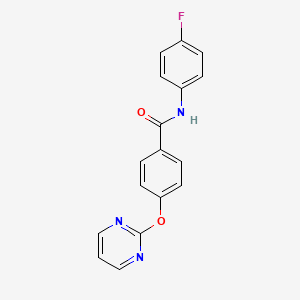

Methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a novel pyrazole derivative that has garnered interest in various scientific fields due to its unique structural and chemical properties.

Synthesis Analysis

The synthesis of similar pyrazole derivatives involves a 3+2 annulation method. For instance, (S. Naveen et al., 2021) describe the synthesis of a related pyrazole derivative through the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride, which might be a similar approach for synthesizing methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using single crystal X-ray diffraction studies. As reported by (S. Naveen et al., 2021), these structures are stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which might also be true for methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, contributing to their diverse chemical properties. The specific reactions and properties of methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate would depend on its functional groups and molecular structure.

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure of pyrazole derivatives are typically determined using methods like X-ray crystallography, as mentioned in the works of (S. Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties such as reactivity, stability, and functional group behavior of methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate can be inferred through spectroscopic methods (NMR, mass, UV-Vis, and CHN analysis) as demonstrated in (S. Naveen et al., 2021).

科学研究应用

发光传感

1-(2,4-二甲苯基)-4-羟基-1H-吡唑-3-羧酸甲酯相关的化学框架已被探索其在发光传感中的潜力。例如,具有二甲苯基咪唑二羧酸盐基结构的镧系元素(III)-有机框架已显示出对苯甲醛衍生物的选择性敏感性,展示了其作为化学检测的荧光传感器效用 (Shi 等人,2015 年)。

互变异构研究

对与 1-(2,4-二甲苯基)-4-羟基-1H-吡唑-3-羧酸甲酯结构相似的 NH-吡唑的研究提供了对其互变异构的见解。这些化合物在溶液和固态中都表现出独特的氢键模式和互变异构,有助于了解分子结构及其稳定机制 (Cornago 等人,2009 年)。

晶体结构分析

已对 5-羟基-1-苯基-1H-吡唑-3-羧酸甲酯等密切相关化合物的单锅合成和晶体结构分析进行,以了解其分子几何形状和在包括药物和材料科学在内的各个领域的潜在应用 (Saeed 等人,2012 年)。

生物活性研究

对含有吡唑部分的新型化合物(如具有异恶唑和异噻唑结构的共烯酸衍生物)的研究显示出有希望的生物活性。这些研究强调了吡唑衍生物通过与既定药物的协同作用增强癌症治疗疗效的潜力 (Kletskov 等人,2018 年)。

荧光性质评估

与 1-(2,4-二甲苯基)-4-羟基-1H-吡唑-3-羧酸甲酯相关的 1,3,5-三芳基-2-吡唑啉的合成和荧光性质评估已被探索用于材料科学中的潜在应用。这些化合物在可见光谱的蓝色区域表现出荧光,表明它们在光学和电子设备中的效用 (Hasan 等人,2011 年)。

结构和光谱研究

对吡唑-4-羧酸衍生物的实验和理论研究相结合,有助于了解它们的分子结构和性质。此类研究为设计具有定制功能的新化合物提供了有价值的见解 (Viveka 等人,2016 年)。

作用机制

Target of Action

The compound “methyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate” is structurally similar to Amitraz , a non-systemic acaricide and insecticide. The primary targets of Amitraz are the alpha-adrenergic receptors and octopamine receptors in the central nervous system . It also inhibits the synthesis of monoamine oxidases and prostaglandins . These targets play a crucial role in the nervous system of insects, affecting their behavior and physiological functions.

Mode of Action

The compound interacts with its targets by acting as an agonist to the alpha-adrenergic and octopamine receptors . This interaction leads to overexcitation in the nervous system of insects . The inhibition of monoamine oxidases and prostaglandin synthesis further enhances this effect . The resulting changes include paralysis and eventual death in insects .

Biochemical Pathways

The affected biochemical pathways primarily involve the alpha-adrenergic and octopamine signaling pathways in the nervous system of insects . The agonistic action on these receptors disrupts normal neurotransmission, leading to overexcitation . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the excitatory effect . The inhibition of prostaglandin synthesis can affect various physiological processes, including inflammation and regulation of blood flow .

Pharmacokinetics

Based on its structural similarity to amitraz , it may exhibit similar pharmacokinetic properties. Amitraz is known to be less harmful to mammals, suggesting a favorable bioavailability profile .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve disruption of normal neurotransmission in insects, leading to overexcitation, paralysis, and death . On a cellular level, this may involve changes in ion channel activity, neurotransmitter release, and cellular signaling .

未来方向

属性

IUPAC Name |

methyl 1-(2,4-dimethylphenyl)-4-hydroxypyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-4-5-10(9(2)6-8)15-7-11(16)12(14-15)13(17)18-3/h4-7,16H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWZDUWGIQPWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C=C(C(=N2)C(=O)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)

![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)

![4-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-2,8-dimethylquinoline dihydrochloride](/img/structure/B5577959.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)